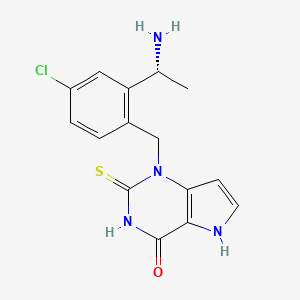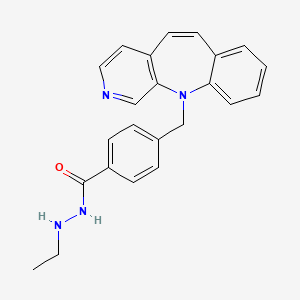
Hdac6-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Compound 35m undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 35m has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of HDAC6 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: Potential applications in the development of new anti-inflammatory drugs and therapies.
Mechanism of Action
The mechanism of action of compound 35m involves the selective inhibition of histone deacetylase 6 (HDAC6). This inhibition leads to the suppression of NLRP3 inflammasome activation and the subsequent release of interleukin-1 beta. The molecular targets and pathways involved include the modulation of acetylation levels of histones and non-histone proteins, which play a crucial role in regulating gene expression and inflammatory responses .
Comparison with Similar Compounds
Compound 35m is unique in its selective inhibition of HDAC6 compared to other similar compounds. Some similar compounds include:
Vorinostat: A pan-HDAC inhibitor with broader activity.
Belinostat: Another pan-HDAC inhibitor with applications in cancer therapy.
Givinostat: A selective HDAC inhibitor with anti-inflammatory properties.
The uniqueness of compound 35m lies in its selective inhibition of HDAC6, which reduces potential off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C23H22N4O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-ethyl-4-(pyrido[3,4-b][1]benzazepin-11-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C23H22N4O/c1-2-25-26-23(28)20-9-7-17(8-10-20)16-27-21-6-4-3-5-18(21)11-12-19-13-14-24-15-22(19)27/h3-15,25H,2,16H2,1H3,(H,26,28) |
InChI Key |
ZNRZSMMDQXGEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=CC4=C2C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


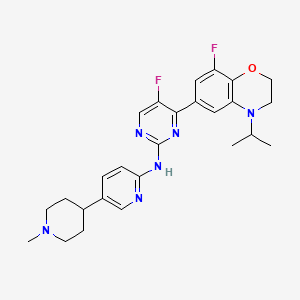
![1-[(3R)-3-[4-amino-3-[1-(2,2-difluoro-2-phenylethyl)triazol-4-yl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B10830828.png)

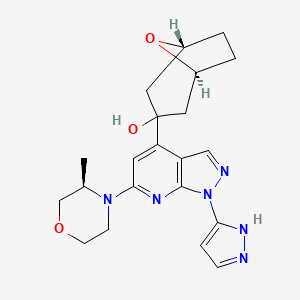

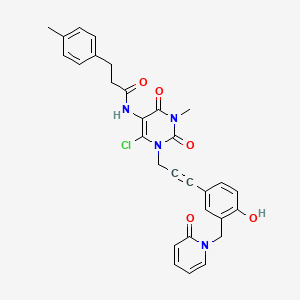
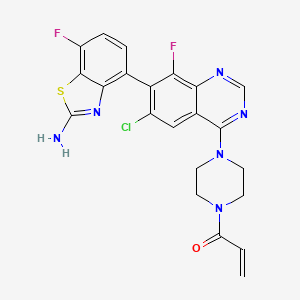
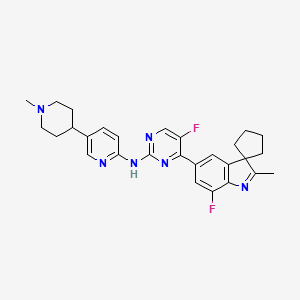
![4'-{[5-amino-3-(4-sulfamoylanilino)-1H-1,2,4-triazole-1-carbonyl]amino}-4-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B10830884.png)
![16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine](/img/structure/B10830885.png)
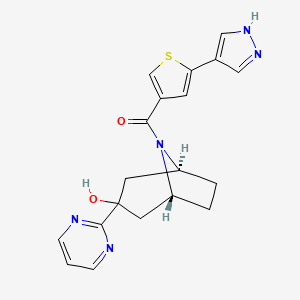
![4-(4-amino-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-16-yl)-2-methylbut-3-yn-2-ol](/img/structure/B10830891.png)
![8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B10830895.png)
